9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine is a compound belonging to the class of organic molecules known as purines, specifically categorized as a 6-aminopurine derivative. This compound features a butyl group and a methoxybenzene sulfinyl moiety, which contribute to its unique chemical properties and potential biological activities. The compound is identified by the Chemical Abstracts Service number 827302-57-8 and has a molecular formula of with a molecular weight of 361.4 g/mol .
This compound can be sourced from various chemical suppliers specializing in organic compounds. It is classified under several categories, including:
The synthesis of 9-butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine typically involves multi-step organic reactions. The general synthetic route includes:
In industrial settings, similar synthetic routes are employed but on a larger scale, often utilizing continuous flow reactors for enhanced efficiency and yield. Quality control measures such as chromatography and spectroscopy are critical to ensure product purity .
The molecular structure of 9-butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine can be represented using various chemical notations:
InChI=1S/C16H19N5O3S/c1-3-4-8-21-15-13(14(17)18-10-19-15)20-16(21)25(22,23)12-7-5-6-11(9-12)24-2/h5-7,9-10H,3-4,8H2,1-2H3,(H2,17,18,19)
This notation provides insight into the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 361.4 g/mol |
IUPAC Name | 9-butyl-8-(3-methoxyphenyl)sulfinylpurin-6-amine |
Canonical SMILES | CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC=CC(=C3)OC)N |
The compound can undergo various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Acidic or basic conditions |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents |
Substitution | Alkyl halides or aryl halides | Presence of a base |
The mechanism of action for 9-butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The purine core allows binding to nucleotide-binding sites, potentially inhibiting enzymatic activity. The presence of the methoxyphenyl sulfinyl group may enhance binding affinity and specificity towards these targets .
The physical properties include:
The chemical properties encompass:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
9-butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine has several applications in scientific research:
This compound represents a significant area of interest within medicinal chemistry due to its structural features and potential biological activities.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0